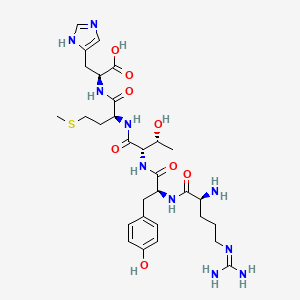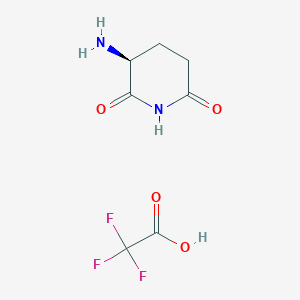
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid is a compound that combines the structural features of piperidine and trifluoroacetic acid Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-aminopiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-aminopiperidine with a suitable dione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of (3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 3-aminopiperidine and 2,6-dioxopiperidine share structural similarities with (3S)-3-aminopiperidine-2,6-dione.
Trifluoroacetic Acid Derivatives: Compounds like trifluoroacetamide and trifluoroacetyl chloride are related to 2,2,2-trifluoroacetic acid.
Uniqueness
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid is unique due to the combination of the piperidine ring and the trifluoroacetic acid moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
284495-32-5 |
|---|---|
Molecular Formula |
C7H9F3N2O4 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7)/t3-;/m0./s1 |
InChI Key |
IOLMYDDAHXTLLS-DFWYDOINSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
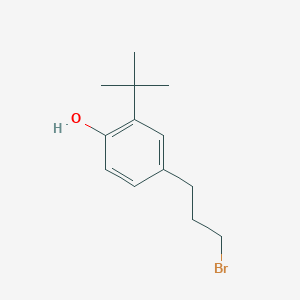
![[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate](/img/structure/B14246681.png)
![(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B14246683.png)
![[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride](/img/structure/B14246689.png)
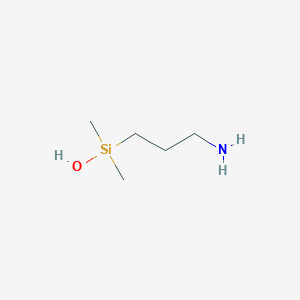

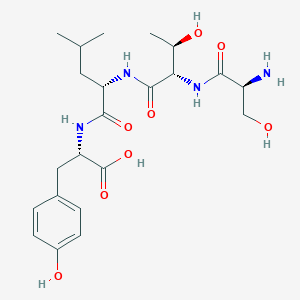
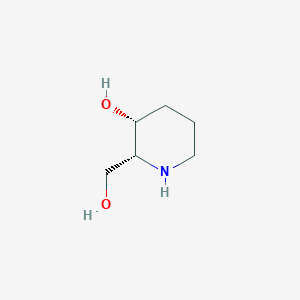
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
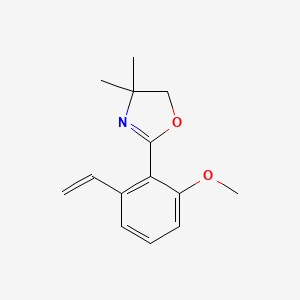
methanone](/img/structure/B14246750.png)

